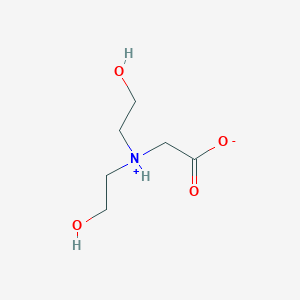
Boc-ile-gly-ome
Vue d'ensemble
Description
“Boc-ile-gly-ome” is a compound with the molecular formula C14H26N2O5 . It is a derivative of the amino acid glycine .
Synthesis Analysis
The synthesis of “Boc-ile-gly-ome” involves the reaction of Boc-L-Ile-Gly-OH with a solution of glycine methyl ester hydrochloride, Boc-L-Ile-OH, DIPEA, and HOAt in CH2Cl2. The reaction is facilitated by the addition of EDCHCl at room temperature .Molecular Structure Analysis
The molecular structure of “Boc-ile-gly-ome” is complex and can be analyzed using single-crystal X-ray diffraction (SC-XRD). This method provides insights into the supramolecular arrangement, conformation, and higher-order assembly of small helical peptides .Chemical Reactions Analysis
“Boc-ile-gly-ome” can undergo various chemical reactions. For instance, it can participate in the self-assembly of peptides to form various micro to nanostructures. This process is facilitated by various non-covalent interactions .Applications De Recherche Scientifique
Boc-ile-gly-ome plays a role in helix initiation and adopts a predominantly helical turn conformation in alcoholic solvents, with a beta-sheet conformation in the solid state. This suggests its potential application in studies related to protein folding and structure-function relationships (Ganesh & Jayakumar, 2002).
The peptide derivative Boc-Ala-Ile-Ile-Gly-OMe, which is closely related to Boc-ile-gly-ome, demonstrates the ability to form self-assembled structures like amyloid-like fibrils in the solid state. This has implications for understanding the mechanisms of neurodegenerative diseases like Alzheimer's (Maji et al., 2004).
A study on Boc-Leu-Ile-Ile-Gly-OMe highlighted its aggregation behavior in solution and solvated film states, indicating potential applications in the study of peptide interactions and self-assembly processes (Ganesh & Jayakumar, 2008).
In another study, Boc-Gly-Ala-Val-Pro-OMe, a peptide with a sequence similar to Boc-ile-gly-ome, was synthesized and found to have antimicrobial and cytotoxic activities. This highlights the potential for peptides like Boc-ile-gly-ome in therapeutic applications (Dahiya, 2008).
Peptides containing the Boc group, similar to Boc-ile-gly-ome, have been studied for their solvent-induced conformational transitions, which is crucial for understanding peptide behavior in different environments (Awasthi et al., 2001).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-7-9(2)11(12(18)15-8-10(17)20-6)16-13(19)21-14(3,4)5/h9,11H,7-8H2,1-6H3,(H,15,18)(H,16,19)/t9-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXYPLUNUWQNRD-ONGXEEELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-ile-gly-ome | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid](/img/structure/B94132.png)
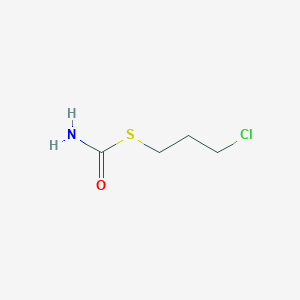
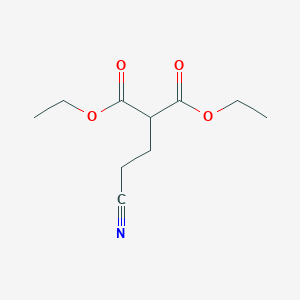

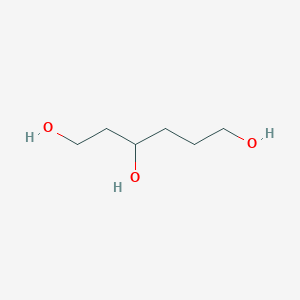

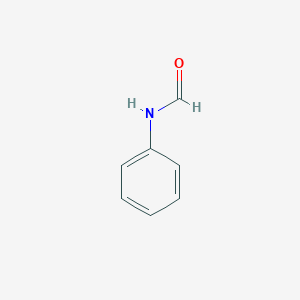
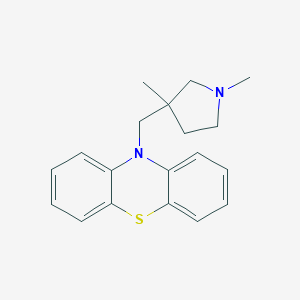

![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)

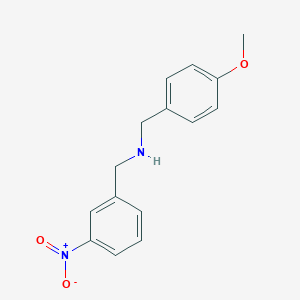
![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)
